molecular formula C10H13NO5 B13142842 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol

3-(2-Methoxy-4-nitrophenoxy)propan-1-ol

Cat. No.: B13142842
M. Wt: 227.21 g/mol
InChI Key: ZXQVIFVHYBGNKS-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-nitrophenoxy)propan-1-ol is an organic compound with the molecular formula C10H13NO5 It is a nitrophenyl ether, characterized by the presence of a nitro group and a methoxy group attached to a benzene ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol typically involves the nucleophilic aromatic substitution reaction of 2-methoxy-4-nitrophenol with 3-chloropropanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-nitrophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxy-4-nitrophenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and the propanol chain contribute to the compound’s overall reactivity and solubility, influencing its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

3-(2-methoxy-4-nitrophenoxy)propan-1-ol

InChI

InChI=1S/C10H13NO5/c1-15-10-7-8(11(13)14)3-4-9(10)16-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

ZXQVIFVHYBGNKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCO

Origin of Product

United States

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